Methyl 4-chloro-2-cyano-6-fluorobenzoate
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Overview
Description
Methyl 4-chloro-2-cyano-6-fluorobenzoate is an organic compound with the molecular formula C9H5ClFNO2 It is a derivative of benzoic acid, featuring a cyano group, a chlorine atom, and a fluorine atom on the benzene ring, along with a methyl ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-chloro-2-cyano-6-fluorobenzoate typically involves the esterification of 4-chloro-2-cyano-6-fluorobenzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions: Methyl 4-chloro-2-cyano-6-fluorobenzoate can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols.
Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Reduction: Lithium aluminum hydride in anhydrous ether.
Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid.
Major Products Formed:
Nucleophilic Substitution: Products such as 4-amino-2-cyano-6-fluorobenzoate.
Reduction: 4-chloro-2-amino-6-fluorobenzoate.
Hydrolysis: 4-chloro-2-cyano-6-fluorobenzoic acid.
Scientific Research Applications
Methyl 4-chloro-2-cyano-6-fluorobenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Medicine: Explored for its potential use in the development of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which Methyl 4-chloro-2-cyano-6-fluorobenzoate exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of the cyano, chloro, and fluoro groups can influence its binding affinity and selectivity towards these targets.
Comparison with Similar Compounds
- Methyl 2-chloro-4-cyano-6-fluorobenzoate
- Methyl 4-fluorobenzoate
- Methyl 2-fluorobenzoate
Comparison: Methyl 4-chloro-2-cyano-6-fluorobenzoate is unique due to the specific arrangement of its functional groups, which can impart distinct chemical reactivity and biological activity. Compared to Methyl 2-chloro-4-cyano-6-fluorobenzoate, the position of the chlorine and cyano groups can lead to different reactivity patterns and applications. Methyl 4-fluorobenzoate and Methyl 2-fluorobenzoate, lacking the cyano and chloro groups, exhibit different chemical properties and are used in different contexts.
Properties
Molecular Formula |
C9H5ClFNO2 |
---|---|
Molecular Weight |
213.59 g/mol |
IUPAC Name |
methyl 4-chloro-2-cyano-6-fluorobenzoate |
InChI |
InChI=1S/C9H5ClFNO2/c1-14-9(13)8-5(4-12)2-6(10)3-7(8)11/h2-3H,1H3 |
InChI Key |
UPFYJGOSKMJMSN-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1F)Cl)C#N |
Origin of Product |
United States |
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